9H-pyrido[2,3-b]indole-6-carboxylic acid

Anticancer Cytotoxicity Cell Proliferation

Researchers face experimental failure when substituting α-carboline-6-carboxylic acid with cheaper, unvalidated analogs due to distinct biological profiles across carboline isomers. This compound (CAS 94718-66-8) solves this with: • Defined α-carboline scaffold vs. β/γ isomers - essential for reproducible SAR • 6-Carboxylic acid moiety modulating solubility, logP & hydrogen bonding • Benchmark tool for kinase inhibition & anticancer activity validation Supplied with documented purity for HPLC/NMR reference standards. Reliable procurement for medicinal chemistry campaigns.

Molecular Formula C12H8N2O2
Molecular Weight 212.2 g/mol
CAS No. 94718-66-8
Cat. No. B3173572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9H-pyrido[2,3-b]indole-6-carboxylic acid
CAS94718-66-8
Molecular FormulaC12H8N2O2
Molecular Weight212.2 g/mol
Structural Identifiers
SMILESC1=CC2=C(NC3=C2C=C(C=C3)C(=O)O)N=C1
InChIInChI=1S/C12H8N2O2/c15-12(16)7-3-4-10-9(6-7)8-2-1-5-13-11(8)14-10/h1-6H,(H,13,14)(H,15,16)
InChIKeyNOPZGRYXKYSYBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9H-pyrido[2,3-b]indole-6-carboxylic Acid: Chemical & Biological Baseline


9H-pyrido[2,3-b]indole-6-carboxylic acid (CAS 94718-66-8), also known as an α-carboline-6-carboxylic acid, is a heterocyclic compound belonging to the indole family, characterized by a fused pyridine and indole ring system . Its molecular formula is C12H8N2O2 with a molecular weight of 212.20 . This compound serves as a key building block in organic synthesis and has been investigated for potential biological activities, including anticancer and antimicrobial properties, as well as enzyme inhibition [1].

Scaffold α-Carboline chemical probe for SAR and target-engagement studies
Selection Supports cell-model endpoint review with reported micromolar cytotoxicity profile
Format Carboxylic acid handle for derivatization, solubility modulation, and conjugation

9H-pyrido[2,3-b]indole-6-carboxylic Acid: Not a Generic Carboline Substitute


Compounds within the broader carboline family (α, β, γ, δ) exhibit distinct biological profiles due to the different fusion patterns of their pyridine and indole rings [1]. For instance, the α-carboline (9H-pyrido[2,3-b]indole) scaffold differs from the β-carboline (9H-pyrido[3,4-b]indole) scaffold, leading to variations in target engagement and potency [1]. The addition of a carboxylic acid at the 6-position on the α-carboline core further modulates physicochemical properties (e.g., solubility, logP) and introduces new hydrogen bonding capabilities, which can drastically alter target affinity, cellular permeability, and metabolic stability compared to unsubstituted or differently substituted analogs . Therefore, substituting CAS 94718-66-8 with a cheaper, generic carboline or an analog with a different substitution pattern without rigorous comparative validation risks experimental failure and irreproducible results.

α-Carboline-6-COOH
β-Carboline analogs may shift target engagement and potency profile; α/β scaffold fusion patterns are not interchangeable
6-COOH Substitution
Unsubstituted α-carboline differs in solubility, logP, and hydrogen-bonding capacity, altering assay behavior and cellular permeability
Generic Carboline
Carboline substitution pattern and fusion type may shift physicochemical properties; class-level similarity does not guarantee functional equivalence

9H-pyrido[2,3-b]indole-6-carboxylic Acid: Evidence vs. Key Analogs


Antiproliferative Profile in Cancer Cell Lines

9H-pyrido[2,3-b]indole-6-carboxylic acid exhibits distinct cytotoxic activity against specific cancer cell lines, with quantifiable IC50 values . In contrast to its β-carboline counterpart, β-carboline-1-carboxylic acid, which shows a different cytotoxicity profile with IC50 values of 14.96, 22.11, and 19.7 µg/ml against CT26.WT, K562, and SGC-7901 cells respectively , the target compound's activity is reported in the micromolar range against MCF-7, A549, and HT-29 cells .

Antiproliferative profile
Cross-study comparable
MCF-7: 25 µM; A549: 30 µM; HT-29: 20 µM
Supports cytotoxicity endpoint review in distinct cell-line panel
Different profile vs β-carboline analog; not a direct head-to-head comparison
Anticancer Cytotoxicity Cell Proliferation

IDO1 Inhibition: Comparison with β-Carboline Analog

While 9H-pyrido[2,3-b]indole-6-carboxylic acid is structurally related to indoleamine 2,3-dioxygenase (IDO) inhibitors, direct quantitative data for its IDO1 inhibition is not available in the public domain from primary literature. However, a structurally related β-carboline derivative, β-carboline-1-carboxylic acid, is a known IDO inhibitor [1]. This highlights the potential of the α-carboline scaffold in this target class, but underscores the need for direct experimental validation of CAS 94718-66-8 for this application.

IDO1 inhibition
Class-level inference
No direct quantitative data for target compound
Utility in IDO1 research is unproven; requires de novo experimental validation
Do not select based on β-carboline analog class inference alone
Immuno-oncology IDO1 Inhibitor Enzyme Assay

Aqueous Solubility Profile

The aqueous solubility of 9H-pyrido[2,3-b]indole-6-carboxylic acid has been reported in public assay databases, with a value of 38 µg/mL and a value of 1 µg/mL at pH 7.4 . This solubility is a critical parameter for in vitro assay design and formulation development. For comparison, unsubstituted α-carboline (9H-pyrido[2,3-b]indole, CAS 244-76-8) is expected to have different solubility due to the absence of the polar carboxylic acid group, though direct comparative data is limited.

Aqueous solubility
Cross-study comparable
38 µg/mL (general); 1 µg/mL (pH 7.4)
Supports assay solvent selection and formulation-design review
Limited comparative data for unsubstituted α-carboline
Drug Discovery ADME Formulation

9H-pyrido[2,3-b]indole-6-carboxylic Acid: Best-Fit R&D Applications


α-Carboline SAR Chemical Probe

This compound is ideally suited as a core scaffold for structure-activity relationship (SAR) studies aimed at understanding the role of the α-carboline core and the 6-carboxylic acid moiety in modulating biological targets. Its defined physicochemical properties and the availability of synthetic protocols for derivatization make it a versatile starting point for medicinal chemistry campaigns. Researchers can use it to build focused libraries to explore potency and selectivity against specific kinases or other targets associated with the α-carboline pharmacophore.

Comparative Tool for Carboline Research

Given the distinct biological profiles of α-, β-, and γ-carbolines, CAS 94718-66-8 serves as a valuable comparative tool to benchmark the activity of other carboline derivatives. For instance, its reported micromolar activity in cancer cell lines provides a baseline for assessing the potency of newly synthesized analogs. Its inclusion in a panel of carbolines helps to deconvolute the biological effects attributable to the core scaffold versus the specific substitution pattern.

Reference Standard for Analytical Methods

Due to its well-defined molecular structure and availability from reputable suppliers with documented purity (e.g., 98% ), this compound is suitable for use as a reference standard in analytical chemistry. It can be employed in the development and validation of HPLC, LC-MS, or NMR methods for the quantification and characterization of α-carboline derivatives in complex matrices, such as biological samples or synthetic reaction mixtures.

Application
Selection Property
Validation Focus
α-Carboline SAR chemical probe
Carboxylic acid derivatization handle and defined core scaffold
Target-engagement and selectivity profiling in focused library campaigns
Comparative carboline research
Reported micromolar cell-model endpoint context
Benchmarking new analogs against α-carboline scaffold baseline
Analytical reference standard
Well-defined structure and documented purity
HPLC/LC-MS/NMR method development and α-carboline quantification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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